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Compound of Interest

Compound Name: AZD-8529 mesylate

Cat. No.: B605782

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AZD-8529 mesylate, a positive allosteric
modulator (PAM) of the metabotropic glutamate receptor 2 (mGIuR2). We will explore its
mechanism of action, its effects on glutamatergic pathways, and the experimental
methodologies used to characterize this compound.

Core Mechanism of Action: Potentiating Glutamate
Signaling

AZD-8529 is a potent and specific positive allosteric modulator of the mGIuR2 receptor.[1]
Unlike orthosteric agonists that directly activate the receptor, AZD-8529 binds to a distinct
allosteric site. This binding event does not activate the receptor on its own but rather
potentiates the receptor's response to the endogenous ligand, glutamate.[2] This modulatory
action enhances the natural, physiological signaling of mGluR2, which is primarily involved in
inhibiting excessive glutamate release from presynaptic terminals.[3][4]

The potentiation of mMGIuR2 activity by AZD-8529 leads to a reduction in synaptic glutamate
levels, a mechanism that has been investigated for its therapeutic potential in conditions
characterized by glutamatergic dysregulation, such as schizophrenia and addiction.[2][3][4]
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Caption: Signaling pathway of AZD-8529 at the presynaptic terminal.

Quantitative Profile of AZD-8529
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The following tables summarize the key quantitative data for AZD-8529, providing insights into
its potency, efficacy, and selectivity.

Table 1: In Vitro Potency and Efficacy of AZD-8529

Parameter Value Species/Cell Line Reference
o o ) Recombinantly
Binding Affinity (Ki) 16 nM [1]
Expressed mGIuR2
EC50 (Glutamate Human mGIuR2 in
o 195 nM [11[5]
Potentiation) CHO cells
Emax (Max Human mGIuR2 in
s 110% [1](5]

Potentiation of Emax) CHO cells
Max Glutamate EC50 .

) 7.4-fold Not Specified [1]
Shift

Table 2: Selectivity of AZD-8529
Receptor Subtype Activity IC50 | EC50 Reference
MGIuR1, mGIuR3, o o
No significant activity - [1]
mGIluR4, mGIuR7
MGIuR5 Weak PAM 3.9 uM [1]
MGIuR8 Antagonist 23 uM [1]
Broad Panel (161 o
Modest activity at 9
receptors, enzymes, at 10 uM [1]
_ targets
ion channels)
Table 3: Preclinical and Clinical Dosing
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Species/Po -
Study Type . Dose Range Route Key Finding Reference
pulation
o Reversed
Preclinical .
) ] 57.8t0 115.7 PCP-induced
(Schizophreni  Mouse s.C. [1]
mg/ky hyper-
a model) .
locomotion
Preclinical Decreased
(Nicotine self-  Squirrel nicotine self-
o ) 0.3-3 mg/kg i.m. o ) [5]
administratio Monkey administratio
n) n
Preclinical Blocked cue-
20 and 40 )
(Alcohol Rat s.C induced [4]
: mg/kg .
seeking) reinstatement
Up to 310 mg
Clinical (single), Up
Generally
(Healthy Human to 250 mg Oral [1]
_ well-tolerated
volunteers) daily (15
days)
Clinical 40 mg every No significant
(Schizophreni  Human other day (28  Oral change in [1]
a patients) days) PANSS score
Clinical Increased n-
(Schizophreni 80 mg daily back fMRI
) Human Oral o [2]
a patients, (3 days) activation in
fMRI) striatum

Key Experimental Protocols

This section details the methodologies employed in pivotal studies to characterize the effects of

AZD-8529.

[3°S]GTPYS Binding Assay for mGIluR2 Potentiation

This assay measures the functional activation of G-protein coupled receptors like mGIuR2.
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o Objective: To determine the potency and efficacy of AZD-8529 in potentiating glutamate-

induced G-protein activation at the human mGIuR2 receptor.

o Materials:

[e]

[¢]

[¢]

[e]

o

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human mGIuR2.
[3>S]GTPyYS (non-hydrolyzable GTP analog).

L-glutamate (agonist).

AZD-8529.

Assay Buffer (e.g., 50 mM Tris-HCI, 100 mM NacCl, 3 mM MgClz, 10 uM GDP).

e Procedure:

Incubate cell membranes with varying concentrations of L-glutamate and a fixed
concentration of AZD-8529.

Initiate the binding reaction by adding [3>S]GTPyS.

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for
[3>S]GTPyYS binding to activated G-proteins.

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from
free [3>S]GTPyS.

Wash the filters with ice-cold buffer.
Quantify the amount of bound [3*S]GTPyS using liquid scintillation counting.

Data are analyzed to determine the EC50 and Emax of glutamate in the presence and
absence of AZD-8529.
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Caption: Experimental workflow for the [3°S]GTPyS binding assay.

In Vivo Microdialysis for Dopamine Release in Rats

This technique is used to measure neurotransmitter levels in the brain of freely moving animals.

o Objective: To assess the effect of AZD-8529 on nicotine-induced dopamine release in the
nucleus accumbens shell.

e Animals: Male Sprague-Dawley rats.

e Procedure:

[e]

Surgery: Implant a microdialysis guide cannula targeting the nucleus accumbens shell.
Allow for recovery.

o Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide
cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate
(e.g., 1-2 uL/min).

o Baseline Collection: Collect several baseline dialysate samples.
o Drug Administration: Administer AZD-8529 (or vehicle) followed by nicotine.

o Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every
20 minutes).

o Analysis: Analyze the dopamine concentration in the dialysate samples using high-
performance liquid chromatography with electrochemical detection (HPLC-ED).
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o Data Analysis: Express dopamine levels as a percentage of the baseline.

Nicotine Self-Administration in Squirrel Monkeys

This is a behavioral paradigm to model drug-taking and relapse behavior.

o Objective: To evaluate the effect of AZD-8529 on the reinforcing effects of nicotine and on
cue- and nicotine-primed reinstatement of nicotine-seeking behavior.

e Animals: Adult male squirrel monkeys.
e Procedure:
o Catheter Implantation: Surgically implant an intravenous catheter.

o Training: Train the monkeys to press a lever to receive an intravenous infusion of nicotine.
This is typically done on a fixed-ratio (FR) schedule of reinforcement.

o AZD-8529 Treatment: Once stable responding is established, administer AZD-8529 (or
vehicle) before the self-administration sessions and measure the effect on the number of
nicotine infusions earned.

o Extinction and Reinstatement:
» Extinction: Replace nicotine with saline. Lever pressing will decrease over time.

» Reinstatement: After extinction, test the ability of a nicotine prime (a non-contingent
injection of nicotine) or presentation of nicotine-associated cues to reinstate lever
pressing.

» Administer AZD-8529 before the reinstatement tests to assess its ability to block
relapse-like behavior.

Functional Magnetic Resonance Imaging (fMRI) with the
n-back Task in Schizophrenia Patients

This neuroimaging technique is used to assess brain activity during a cognitive task.
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Objective: To investigate the effect of AZD-8529 on brain activation patterns during a working
memory task in patients with schizophrenia.

Participants: Clinically stable outpatients with a diagnosis of schizophrenia.
Study Design: A double-blind, placebo-controlled, randomized crossover study.
Procedure:

o Drug Administration: Participants receive either AZD-8529 (e.g., 80 mg daily for 3 days) or
a placebo.

o fMRI Scanning: While in the fMRI scanner, participants perform the n-back working
memory task. This task involves viewing a sequence of stimuli and indicating when the
current stimulus is the same as the one presented 'n' trials previously (e.g., 2-back).

o Washout Period: A washout period (e.g., 14 days) is implemented before the participant
crosses over to the other treatment arm.

o Data Analysis: Analyze the fMRI data to identify brain regions showing differential
activation between the AZD-8529 and placebo conditions during the n-back task. Correlate
changes in brain activity with changes in clinical symptoms (e.g., PANSS scores).
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Logical Relationship of AZD-8529 Action
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Caption: Logical flow of AZD-8529's therapeutic hypothesis.

Summary and Future Directions

AZD-8529 mesylate is a well-characterized mGIuR2 PAM that has demonstrated efficacy in
preclinical models of psychosis and addiction by modulating glutamatergic neurotransmission.
While clinical studies in schizophrenia have not shown significant improvements in primary
symptom outcomes, neuroimaging data suggest that AZD-8529 can engage target brain
circuits.[2] These findings highlight the complexity of translating preclinical findings to clinical

efficacy.

Future research may focus on identifying patient subpopulations that are more likely to respond
to mGIuR2 modulation, exploring combination therapies, and investigating the therapeutic
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potential of AZD-8529 in other neurological and psychiatric disorders characterized by
glutamatergic dysfunction. The detailed experimental protocols and quantitative data presented
in this guide provide a solid foundation for researchers and drug development professionals to
build upon these future endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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